molecular formula C14H18O9 B14145794 1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone CAS No. 88885-07-8

1-(3-I(2)-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B14145794
CAS No.: 88885-07-8
M. Wt: 330.29 g/mol
InChI Key: IWMUXTZLTOTAQO-MMKBDJJOSA-N
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Description

2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol is a complex organic compound that features a glucopyranosyl group attached to a benzenetriol core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol typically involves multiple steps, starting with the preparation of the glucopyranosyl donor and the benzenetriol acceptor. One common method involves the use of glycosylation reactions, where a glucopyranosyl donor, such as alpha-D-glucopyranosyl bromide, reacts with a benzenetriol derivative under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to traditional chemical synthesis. Enzymatic methods utilize glycosyltransferases to catalyze the transfer of the glucopyranosyl group to the benzenetriol core, resulting in a more efficient and environmentally friendly production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol involves its interaction with specific molecular targets and pathways. The glucopyranosyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological molecules. The benzenetriol core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-beta-D-glucopyranosyl-1,3,5-benzenetriol is unique due to its specific combination of a glucopyranosyl group and a benzenetriol core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88885-07-8

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]ethanone

InChI

InChI=1S/C14H18O9/c1-4(16)8-5(17)2-6(18)9(11(8)20)14-13(22)12(21)10(19)7(3-15)23-14/h2,7,10,12-15,17-22H,3H2,1H3/t7-,10-,12+,13-,14+/m1/s1

InChI Key

IWMUXTZLTOTAQO-MMKBDJJOSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)C2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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